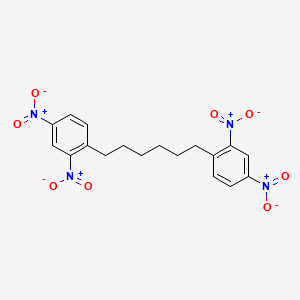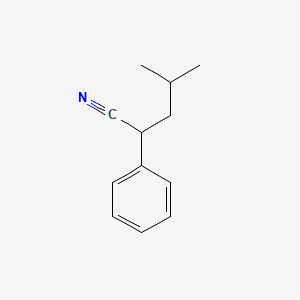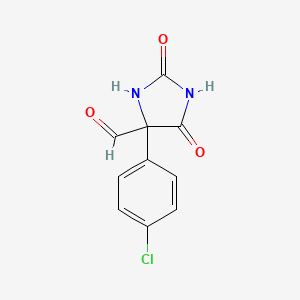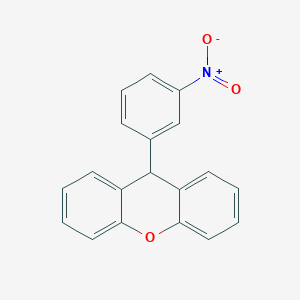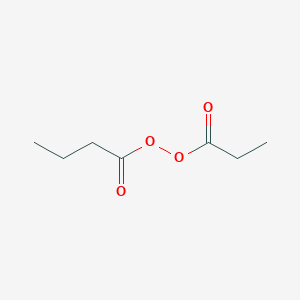
Propanoyl butaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoyl butaneperoxoate is an organic peroxide compound that is used in various chemical processes. It is known for its ability to initiate polymerization reactions and is often used as a radical initiator in the production of polymers. This compound is characterized by its reactive peroxide group, which makes it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanoyl butaneperoxoate can be synthesized through the reaction of propanoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically takes place at low temperatures to prevent the decomposition of the peroxide group. The general reaction is as follows:
CH3CH2COCl+H2O2→CH3CH2COO2C4H9+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risk of hazardous decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoyl butaneperoxoate undergoes several types of chemical reactions, including:
Oxidation: The peroxide group can oxidize various substrates, making it useful in organic synthesis.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols.
Substitution: The propanoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters and amides.
Applications De Recherche Scientifique
Propanoyl butaneperoxoate has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of plastics and resins.
Mécanisme D'action
The mechanism of action of propanoyl butaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved include the activation of monomers and the propagation of polymer chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic anhydride: Similar in structure but lacks the peroxide group.
Propanoyl chloride: Used in similar reactions but does not generate radicals.
Butaneperoxoic acid: Contains a peroxide group but differs in its reactivity.
Uniqueness
Propanoyl butaneperoxoate is unique due to its ability to generate free radicals, making it a valuable reagent in polymerization reactions. Its dual functionality as both an oxidizing agent and a radical initiator sets it apart from other similar compounds.
Propriétés
Numéro CAS |
13043-86-2 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
propanoyl butaneperoxoate |
InChI |
InChI=1S/C7H12O4/c1-3-5-7(9)11-10-6(8)4-2/h3-5H2,1-2H3 |
Clé InChI |
WYULPPRZTJMYRA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OOC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)

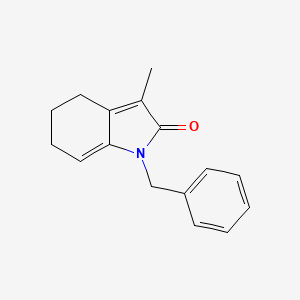



![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
